

(S)-Albuterol-4-sulfate: A Comprehensive Pharmacological Profile

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Compound of Interest

Compound Name: Albuterol-4-sulfate, (S)-

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Abstract

(S)-Albuterol-4-sulfate is the primary metabolite of the widely used bronchodilator, albuterol. This technical guide provides a comprehensive overview of its pharmacological activity, focusing on its interaction with the β 2-adrenergic receptor and its effects on downstream signaling pathways. While its parent compound, the (R)-enantiomer of albuterol, is a potent β 2-adrenergic agonist, evidence strongly indicates that (S)-Albuterol-4-sulfate possesses negligible pharmacological activity at this receptor. This document details the metabolic pathway of albuterol, the established signaling cascade of active β 2-adrenergic agonists, and the experimental protocols used to characterize the pharmacological activity of compounds like (S)-Albuterol-4-sulfate.

Introduction

Albuterol, also known as salbutamol, is a short-acting β 2-adrenergic receptor agonist used clinically as a racemic mixture of its (R)- and (S)-enantiomers for the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1]. The therapeutic effects of albuterol are attributed to the (R)-enantiomer, which is a potent bronchodilator[1]. The (S)-enantiomer is generally considered to be inactive at the β 2-adrenergic receptor[1]. Following administration, albuterol is extensively metabolized, primarily through sulfation, to form albuterol-4-O-sulfate[2]. This guide focuses specifically on the pharmacological properties of the sulfated metabolite of the (S)-enantiomer, (S)-Albuterol-4-sulfate.

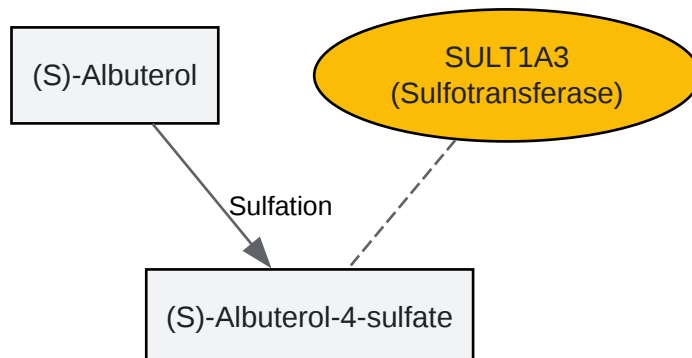
Metabolism of (S)-Albuterol

The primary route of metabolism for albuterol is sulfation of the phenolic hydroxyl group, a reaction catalyzed by the enzyme sulfotransferase, particularly SULT1A3, which is found in the liver and small intestine[2]. This process leads to the formation of albuterol-4-O-sulfate. While both enantiomers of albuterol undergo sulfation, studies have shown that the metabolism is stereoselective.

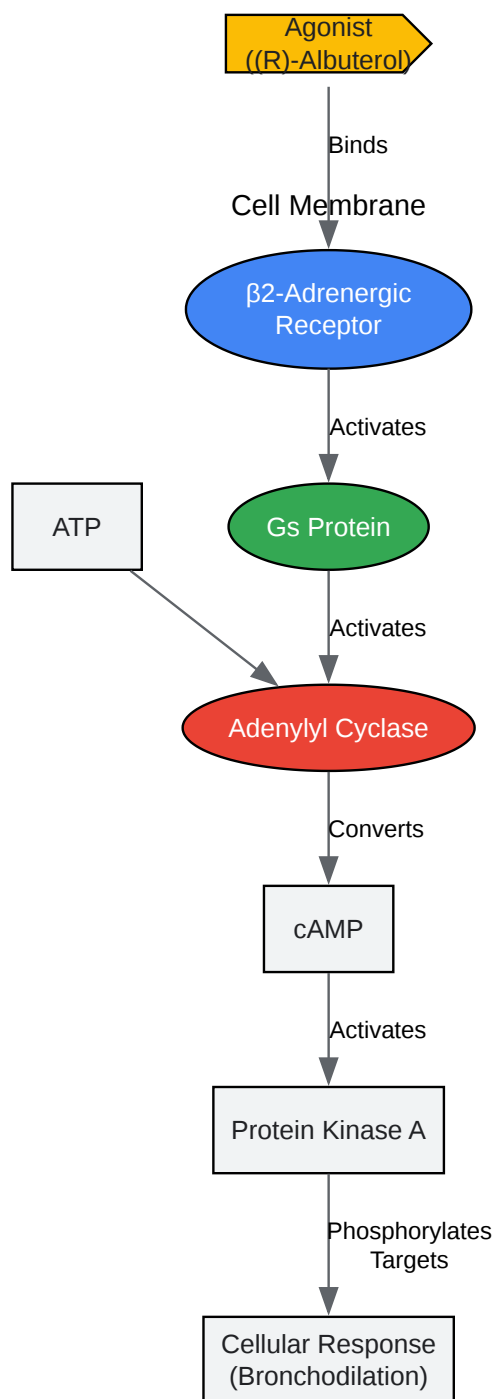
The biosynthesis of albuterol sulfate has been demonstrated using human hepatoma cell lines (Hep G2)[3]. The structure of the sulfate conjugate has been confirmed by mass spectrometry[3].

Metabolic Pathway of (S)-Albuterol

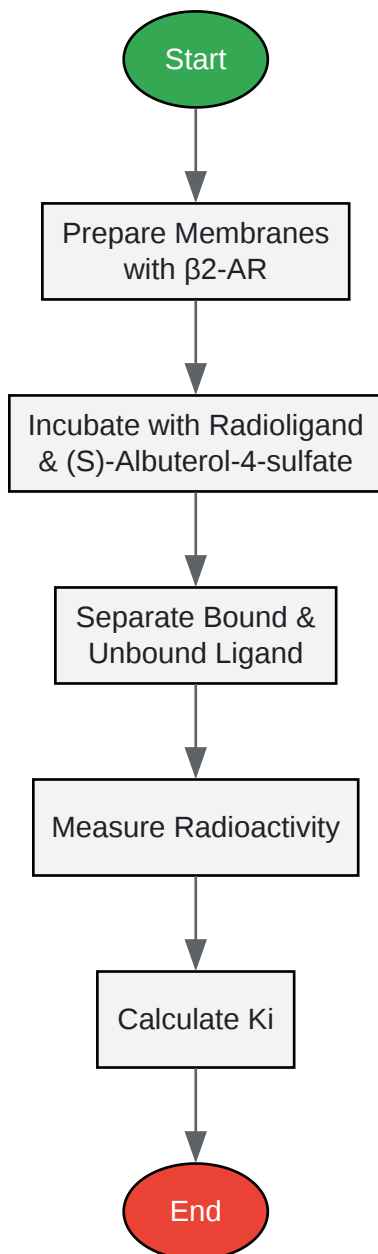
Metabolism of (S)-Albuterol to (S)-Albuterol-4-sulfate



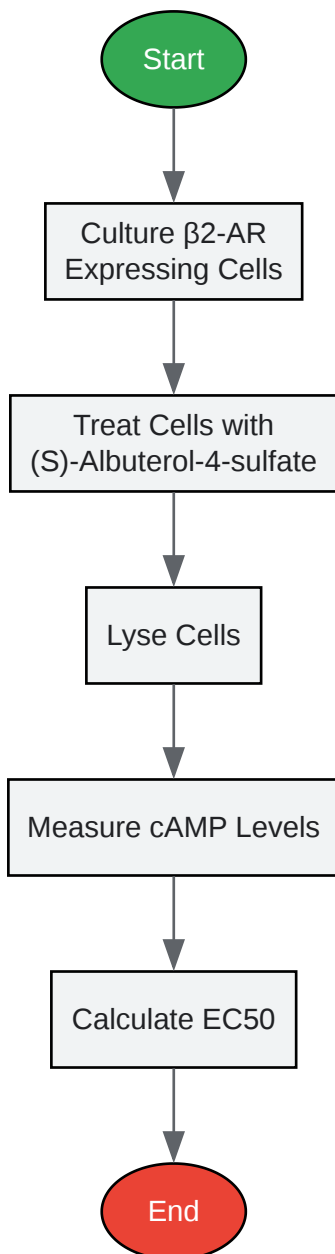
β 2-Adrenergic Receptor Signaling Pathway



Radioligand Binding Assay Workflow



cAMP Accumulation Assay Workflow



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